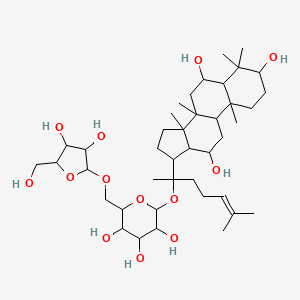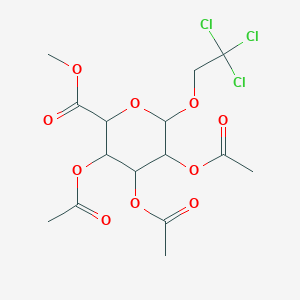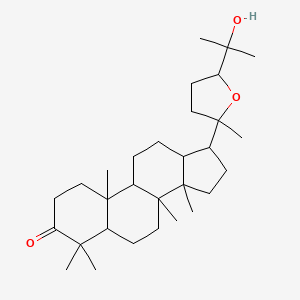![molecular formula C50H54Fe3N2P2 B12321457 1,1'-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/structure/B12321457.png)
1,1'-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Bis{®-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene is a complex organometallic compound that features ferrocene units and phosphine ligands. Organometallic compounds like this one are known for their unique properties and applications in various fields, including catalysis, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis{®-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene typically involves the following steps:
Preparation of Ferrocene Derivatives: The starting material, ferrocene, is functionalized to introduce the desired substituents. This can involve reactions such as Friedel-Crafts acylation or alkylation.
Formation of Phosphine Ligands: The phosphine ligands are synthesized separately, often through reactions involving chlorophosphines and secondary amines.
Coupling Reaction: The functionalized ferrocene derivatives are then coupled with the phosphine ligands under specific conditions, such as in the presence of a base or a catalyst.
Industrial Production Methods
Industrial production of such complex organometallic compounds may involve:
Batch Processing: Small-scale synthesis in laboratory settings, followed by optimization for larger-scale production.
Continuous Flow Synthesis: A more efficient method for large-scale production, where reactants are continuously fed into a reactor, and products are continuously removed.
Chemical Reactions Analysis
Types of Reactions
1,1’-Bis{®-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene can undergo various types of reactions, including:
Oxidation: The ferrocene units can be oxidized to ferrocenium ions.
Reduction: Reduction reactions can convert ferrocenium ions back to ferrocene.
Substitution: The phosphine ligands can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as ferric chloride or ceric ammonium nitrate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ferrocenium salts, while substitution reactions may introduce new functional groups onto the phosphine ligands.
Scientific Research Applications
1,1’-Bis{®-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene has several scientific research applications, including:
Catalysis: Used as a ligand in transition metal catalysis for various organic transformations.
Materials Science: Employed in the design of advanced materials with unique electronic and magnetic properties.
Medicinal Chemistry: Investigated for potential therapeutic applications, such as anticancer agents or enzyme inhibitors.
Biological Studies: Studied for its interactions with biological molecules and potential use in bioimaging.
Mechanism of Action
The mechanism of action of 1,1’-Bis{®-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate various biochemical pathways, such as redox reactions or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: Another ferrocene-based phosphine ligand with similar applications in catalysis.
1,1’-Bis(di-tert-butylphosphino)ferrocene: Known for its steric bulk and unique reactivity.
1,1’-Bis(dicyclohexylphosphino)ferrocene: Used in various catalytic processes due to its strong electron-donating properties.
Uniqueness
1,1’-Bis{®-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene stands out due to its chiral centers and the presence of both ferrocene and phosphine units, which confer unique electronic and steric properties.
Properties
Molecular Formula |
C50H54Fe3N2P2 |
|---|---|
Molecular Weight |
912.5 g/mol |
InChI |
InChI=1S/2C20H22NP.2C5H5.3Fe/c2*1-16(21(2)3)19-14-9-15-20(19)22(18-12-7-8-13-18)17-10-5-4-6-11-17;2*1-2-4-5-3-1;;;/h2*4-16H,1-3H3;2*1-5H;;; |
InChI Key |
UFADELBZVDMXHP-UHFFFAOYSA-N |
Canonical SMILES |
CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3)N(C)C.CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3)N(C)C.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe].[Fe].[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-Acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-(3-methylbutanoyloxymethyl)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B12321374.png)
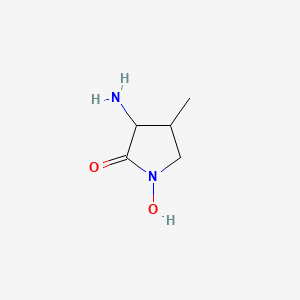
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(114C)methyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12321383.png)



![[3,4,6-Tris(acetyloxy)-5-hydroxyoxan-2-yl]methyl acetate](/img/structure/B12321420.png)
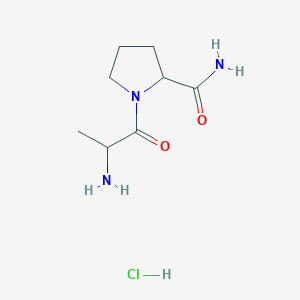
![(3S)-3-amino-3-{[(1S)-4-carbamimidamido-1-{[(1S)-1-{[(1S)-1-{[(1S)-1-{[(1S)-1-[({[(1S)-1-carbamoyl-3-methylbutyl]carbamoyl}methyl)carbamoyl]-2-phenylethyl]carbamoyl}-2-hydroxyethyl]carbamoyl}-2-(4-hydroxyphenyl)ethyl]carbamoyl}-3-methylbutyl]carbamoyl}but](/img/structure/B12321444.png)

